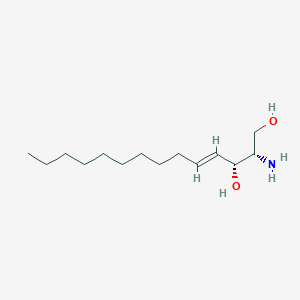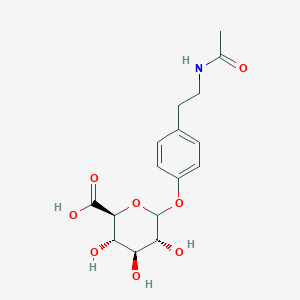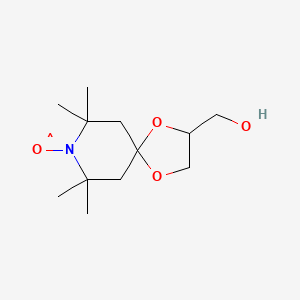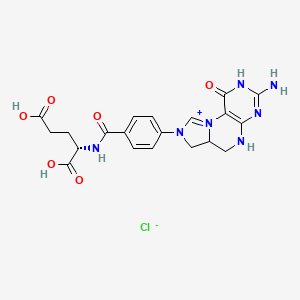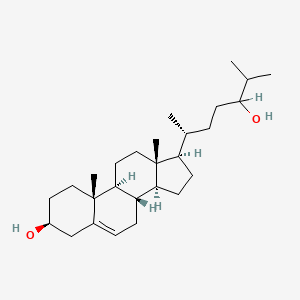
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of peptide sequences often involves sophisticated techniques to ensure specificity and efficiency. For instance, "click" chemistry has been utilized as a route to cyclic tetrapeptide analogues, demonstrating the utility of Cu(I)-catalyzed alkyne-azide coupling in peptide synthesis (Bock et al., 2006). Similarly, solid-phase protocols have been employed for the synthesis of polycyclic peptide ionophores, highlighting the versatility of peptide synthesis methods (Crusi et al., 1995).
Molecular Structure Analysis
The molecular structure of peptides is crucial for understanding their function and interaction mechanisms. NMR and theoretical energy calculations have been used for conformation characterization, as seen in the study of cyclopentapeptides (Khaled et al., 2009). These techniques provide insight into the peptide bonds and hydrogen bonding patterns, which are essential for the peptide's biological activity.
Chemical Reactions and Properties
Peptides can undergo various chemical reactions, influencing their structure and function. For example, the formation of 1-3 disulfide bonds in synthetic nonapeptides has been demonstrated, which can affect the peptide's conformation and activity (Pramanik et al., 1988). Understanding these chemical properties is vital for peptide design and application in scientific research.
Physical Properties Analysis
The physical properties of peptides, such as solubility, stability, and conformation, play a significant role in their biological functions. Studies have shown that peptide ionophores possess a relatively flexible structure due to their high glycine content, affecting their complexation behavior with cations (Crusi et al., 1995). Additionally, the synthesis of cyclopeptides containing sugar amino acids has contributed to the development of novel structures and enhanced understanding of peptide properties (Stöckle et al., 2002).
Chemical Properties Analysis
The chemical properties of peptides, including their reactivity and binding affinity, are critical for their biological applications. The study of metallocyclopeptide complexes has revealed the stereochemical preferences of metal ions in peptide complexes, offering insights into the design of cyclic peptides for binding metal centers (Nivorozhkin et al., 2000).
Scientific Research Applications
Angiotensin-Converting Enzyme (ACE) Inhibition
Peptides derived from natural sources, such as ovotransferrin, have been identified for their potential to inhibit ACE activity, a key target in managing hypertension. For example, a peptide derived from hen ovotransferrin showed concentration-dependent inhibition of ACE activity, suggesting its potential as a pro-drug for hypertension management (Lee et al., 2020).
Amino Acids Profile in Beverages
The profile of amino acids, including sequences similar to the one of interest, has been analyzed in various beverages. Such studies provide insights into the nutritional and functional properties of these compounds in food and drink (Aquino et al., 2008).
Bioactive Peptides in Cheeselike Systems
Investigations into ovine and caprine cheeselike systems have revealed the presence of bioactive peptides with ACE-inhibitory or antioxidant activities. These findings highlight the diverse functional roles of peptides in food systems and their potential health benefits (Silva et al., 2006).
Venom Toxins
Studies on the venom of Centruroides sculpturatus Ewing have identified potent toxins comprised of amino acid sequences. Such research not only advances our understanding of venom components but also contributes to the development of new therapeutic agents (Pete et al., 2009).
Myofibrillar Proteolysis
Research on the effects of amino acids on myofibrillar proteolysis in chicks has provided insights into how certain amino acids can suppress proteolysis, a process relevant to muscle wasting conditions (Nakashima et al., 2006).
Mechanism of Action
Target of Action
The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.
Mode of Action
The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.
Result of Action
The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.
Biochemical Analysis
Cellular Effects
The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression
properties
| { "Design of the Synthesis Pathway": "The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Cys(Trt)-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Cys(Trt)-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "3. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Gly-OH with Fmoc-Tyr(tBu)-OH using HBTU/DIPEA in DMF", "5. Deprotection of Fmoc group from Fmoc-Tyr(tBu)-OH using 20% piperidine in DMF", "6. Coupling of Fmoc-Tyr(tBu)-OH with Fmoc-Pro-OH using HBTU/DIPEA in DMF", "7. Deprotection of Fmoc group from Fmoc-Pro-OH using 20% piperidine in DMF", "8. Coupling of Fmoc-Pro-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "9. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "10. Coupling of Fmoc-Lys-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "11. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "12. Coupling of Fmoc-Lys-OH with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA in DMF", "13. Deprotection of Pbf group from Fmoc-Arg(Pbf)-OH using TFA/EDT/DIEA in DCM", "14. Coupling of Fmoc-Arg-OH with Fmoc-Val-OH using HBTU/DIPEA in DMF", "15. Deprotection of Fmoc group from Fmoc-Val-OH using 20% piperidine in DMF", "16. Coupling of Fmoc-Val-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "17. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "18. Coupling of Fmoc-Gly-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "19. Cleavage of the peptide from the resin using TFA/EDT/DIEA", "20. Purification of the crude peptide using HPLC", "21. Characterization of the final product using mass spectrometry and NMR spectroscopy" ] } | |
CAS RN |
104914-40-1 |
Molecular Formula |
C60H104N20O15S |
Molecular Weight |
1377.66 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



